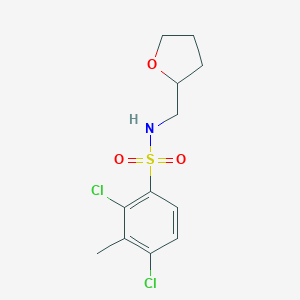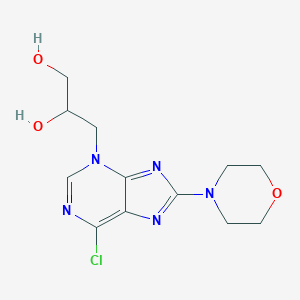
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol is a chemical compound that features a purine base with a morpholine ring and a chlorinated substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Chlorination: The purine core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Morpholine Substitution: The chlorinated purine is reacted with morpholine under basic conditions to introduce the morpholine ring.
Propanediol Addition: Finally, the propanediol moiety is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated position on the purine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated position.
Applications De Recherche Scientifique
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Lapatinib: Used in the treatment of breast cancer.
Uniqueness
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol is unique due to its specific structural features, such as the combination of a purine base with a morpholine ring and a chlorinated substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16ClN5O3 |
|---|---|
Poids moléculaire |
313.74g/mol |
Nom IUPAC |
3-(6-chloro-8-morpholin-4-ylpurin-3-yl)propane-1,2-diol |
InChI |
InChI=1S/C12H16ClN5O3/c13-10-9-11(18(7-14-10)5-8(20)6-19)16-12(15-9)17-1-3-21-4-2-17/h7-8,19-20H,1-6H2 |
Clé InChI |
KWBAXCRGCVDNJM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(N=CN(C3=N2)CC(CO)O)Cl |
SMILES canonique |
C1COCCN1C2=NC3=C(N=CN(C3=N2)CC(CO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


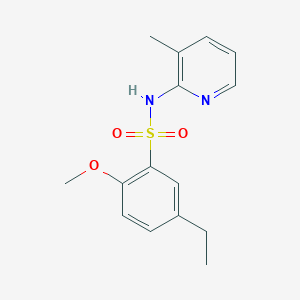

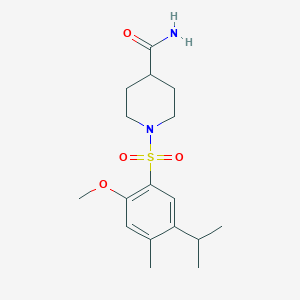
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B500560.png)
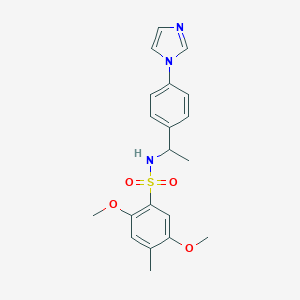
![4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500564.png)
![4-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500565.png)
![4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500566.png)
![2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B500570.png)
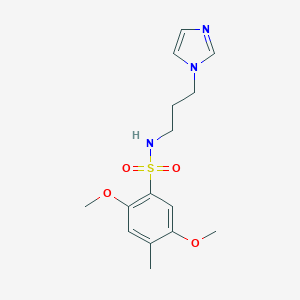
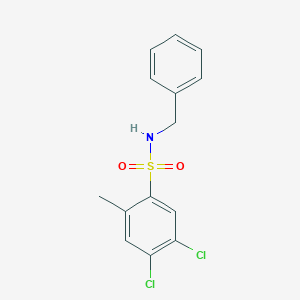
amine](/img/structure/B500574.png)
